3-methanesulfonamidonaphthalene-2-carboxylic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

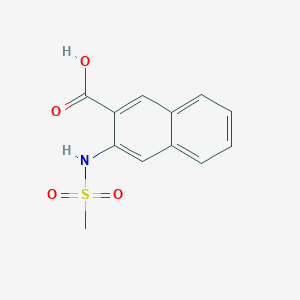

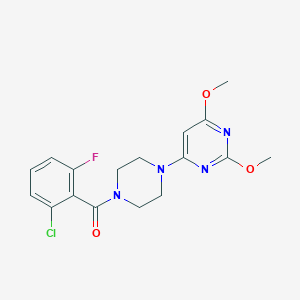

3-methanesulfonamidonaphthalene-2-carboxylic acid, also known by its IUPAC name 3-[(methylsulfonyl)amino]-2-naphthoic acid, is a chemical compound with the molecular formula C12H11NO4S . It has a molecular weight of 265.29 and is typically found in a powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H11NO4S/c1-18(16,17)13-11-7-9-5-3-2-4-8(9)6-10(11)12(14)15/h2-7,13H,1H3,(H,14,15) . This indicates the presence of a naphthalene ring with a carboxylic acid group at the 2-position and a methanesulfonamide group at the 3-position .Scientific Research Applications

Electrosynthesis and Organic Transformations

Methanesulfonic acid has been utilized in the electrosynthesis of carbonyl compounds, demonstrating its role in commercial production applications. For example, the electrochemical generation of Ce(IV) in methanesulfonic acid facilitated the oxidation of naphthalene to 1,4-naphthoquinone, showcasing its utility in mediated electrosynthesis processes (Spotnitz et al., 1990). Similarly, the combination of manganese dioxide (MnO2) and methanesulfonic acid (CH3SO3H) has been used to promote the direct coupling of benzylic ethers and carbamates with simple ketones via oxidative C-H bond activation, further highlighting its significance in facilitating organic transformations (Liu et al., 2013).

Synthesis of Heterocyclic Compounds

Methanesulfonic acid and its derivatives have been employed in the synthesis of heterocyclic compounds, such as benzothiazoles and benzoxazoles. A notable method involves using methanesulfonic acid/SiO2 for the synthesis of 2-substituted aromatic and aliphatic benzothiazoles from carboxylic acids, offering simplicity and versatility in the generation of these compounds (Sharghi & Asemani, 2009).

Microbial Metabolism and Environmental Implications

The microbial metabolism of methanesulfonic acid is a subject of interest in environmental microbiology, with studies focusing on its biodegradation and role in sulfur cycling. Methanesulfonic acid is utilized by diverse aerobic bacteria as a source of sulfur, indicating its ecological significance and potential applications in bioremediation and understanding sulfur dynamics in natural systems (Kelly & Murrell, 1999).

Green Chemistry and Catalysis

Research has also explored the use of methanesulfonic acid and its derivatives in green chemistry applications, such as the "Greener" Friedel-Crafts acylations. This methodology uses methanesulfonic anhydride to promote the Friedel-Crafts acylation reaction, providing an environmentally friendly approach to synthesizing aryl ketones without the need for metallic or halogenated components (Wilkinson, 2011).

Material Science and Electrochemistry

In the field of material science and electrochemistry, methanesulfonic acid derivatives have been investigated for their potential in improving the interfacial stability of LiMn2O4 cathodes in lithium-ion batteries, particularly at elevated temperatures. This research illustrates the applicability of methanesulfonic acid derivatives in enhancing the performance and longevity of energy storage devices (Huang et al., 2018).

Properties

IUPAC Name |

3-(methanesulfonamido)naphthalene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4S/c1-18(16,17)13-11-7-9-5-3-2-4-8(9)6-10(11)12(14)15/h2-7,13H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMBRMWDSYIPKFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC2=CC=CC=C2C=C1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-2-fluoropyrazolo[1,5-a]pyrimidine](/img/structure/B2872633.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2872639.png)

![2-[4-(5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol](/img/structure/B2872642.png)

![tert-Butyl rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate](/img/no-structure.png)